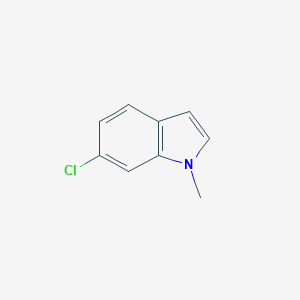

6-Chloro-1-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLOPHRVGMIZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571677 | |

| Record name | 6-Chloro-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155868-51-2 | |

| Record name | 6-Chloro-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Chloro-1-methyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry and materials science. This document details experimentally validated protocols, presents quantitative data in a structured format, and illustrates key chemical transformations and workflows.

Physicochemical Properties

This compound is a halogenated indole derivative. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 155868-51-2 | [1] |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | Light yellow oil | [2] |

| Boiling Point | 278.44°C at 760 mmHg (Predicted) | [3] |

| Density | 1.187 g/cm³ (Predicted) | [3] |

| XLogP3 | 3.3 | [3] |

Synthetic Strategies

The synthesis of this compound can be approached through several established methods. The most direct and high-yielding approach is the N-methylation of the commercially available precursor, 6-chloro-1H-indole. An alternative, classical approach is the Fischer indole synthesis, which builds the indole core from acyclic precursors.

Route 1: N-Methylation of 6-Chloro-1H-indole

This method is the most straightforward and has been demonstrated to be highly efficient. It involves the deprotonation of the indole nitrogen of 6-chloro-1H-indole, followed by nucleophilic attack on a methylating agent. An environmentally conscious protocol utilizing dimethyl carbonate (DMC) as the methylating agent has been reported with excellent yield.[2] DMC is a safer and less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[2]

A detailed experimental procedure for the N-methylation of 6-chloro-1H-indole using dimethyl carbonate is provided below.[2]

Materials:

-

6-Chloro-1H-indole

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl Carbonate (DMC)

-

tert-Butyl methyl ether (TBME)

-

Deionized Water

Procedure:

-

To a reaction flask, add 6-chloro-1H-indole (1.0 g, 6.59 mmol), potassium carbonate (0.5 g, 3.62 mmol), and N,N-dimethylformamide (10 mL).

-

Add dimethyl carbonate (1.7 mL, 20.21 mmol) to the mixture.

-

Heat the stirred mixture to reflux (approximately 130°C).

-

Monitor the reaction progress by HPLC or TLC. The consumption of the starting material is expected within 3.5 hours.

-

Once the reaction is complete, cool the mixture to approximately 3°C using an ice bath.

-

Slowly add 50 mL of ice-cold water to the cooled mixture. An oily suspension will form.

-

Extract the product from the aqueous suspension using tert-butyl methyl ether (40 mL).

-

Separate the organic layer and wash it three times with 25 mL portions of water.

-

Evaporate the solvent from the organic layer under reduced pressure to yield the final product.

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 6-Chloro-1H-indole | 151.59 | 1.0 | 6.59 | - |

| Dimethyl Carbonate | 90.08 | 1.82 | 20.21 | - |

| This compound | 165.62 | 1.05 | 6.34 | 96.1 |

Table based on the protocol described in US Patent 6,326,501 B1.[2]

References

6-Chloro-1-methyl-1H-indole: A Technical Guide for Researchers

CAS Number: 155868-51-2

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Core Chemical and Physical Properties

This compound is a substituted indole derivative. The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen significantly influences its physicochemical characteristics, which are crucial for its behavior in biological systems and for the design of synthetic routes.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 155868-51-2 | [1][2][3] |

| Molecular Formula | C₉H₈ClN | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | ChemicalBook |

| Boiling Point | 278.44 °C at 760 mmHg | ECHEMI |

| Density | 1.187 g/cm³ | ECHEMI |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook |

| XLogP3 | 3.3 | [1] |

| Polar Surface Area | 4.93 Ų | [2] |

| Vapour Pressure | 0.007 mmHg at 25°C | [2] |

| Refractive Index | 1.593 | [2] |

| InChI | InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | [1] |

| InChIKey | YDLOPHRVGMIZDX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)Cl | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the N-methylation of its precursor, 6-chloro-1H-indole. The use of dimethyl carbonate as a methylating agent offers an effective method.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented methylation process for indole compounds.

Materials:

-

6-Chloroindole (1.0 g, 6.59 mmol)

-

Potassium carbonate (0.5 g)

-

N,N-dimethylformamide (DMF) (10 mL)

-

Dimethyl carbonate (DMC) (1.7 mL, 20.21 mmol)

-

tert-Butyl methyl ether (TBME)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-chloroindole (1.0 g), potassium carbonate (0.5 g), N,N-dimethylformamide (10 mL), and dimethyl carbonate (1.7 mL).

-

Stir the mixture and heat it to reflux at approximately 130°C.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting 6-chloroindole is consumed (approximately 3.5 hours).

-

Once the reaction is complete, cool the mixture to approximately 3°C using an ice bath.

-

Add 50 mL of ice-cold water to the flask. An oily suspension should form.

-

Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (40 mL).

-

Separate the organic layer and wash it three times with 25 mL portions of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum using a rotary evaporator to yield this compound as a light yellow oil. The expected yield is approximately 1.05 g (96.1%).

Biological Activity and Drug Development Potential

While specific biological data for this compound is not extensively published, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] The activity of structurally related compounds provides a strong rationale for investigating the potential of this specific molecule.

Anticancer Potential: Many indole derivatives exhibit potent anticancer activity.[5][6] Research on related compounds suggests that the 6-chloro-indole scaffold can be a key component of tubulin polymerization inhibitors.[7] Furthermore, studies have shown that N-methylation of the indole ring can significantly enhance anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted counterpart.[5] This suggests that this compound could be a promising candidate for evaluation as an antiproliferative agent, potentially acting through the disruption of microtubule dynamics.

Antimicrobial Activity: Halogenated indoles have demonstrated a range of antimicrobial and antibiofilm activities.[8][9] Chloroindoles, in particular, have shown inhibitory effects against various bacteria, including pathogenic strains like Vibrio parahaemolyticus.[8] The presence of the chlorine atom in the 6-position of this compound suggests it may possess antibacterial properties worth investigating.

Proposed Signaling Pathway for Investigation

Indole derivatives are known to inhibit various signaling pathways crucial for cancer cell survival and proliferation, such as those mediated by protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target for indole-based inhibitors. It is hypothesized that compounds like this compound could act as inhibitors at the kinase domain, blocking downstream signaling.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of standardized in vitro assays are recommended.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol can be used to determine if the compound inhibits the activity of a specific protein kinase (e.g., EGFR, VEGFR).

Materials:

-

Recombinant protein kinase and its specific substrate

-

ATP

-

Kinase assay buffer

-

This compound stock solution

-

Kinase activity detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, its substrate, and the diluted compound or vehicle control.

-

Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.

-

Measure the luminescent signal, which is proportional to kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). The absorbance can also be read at 600 nm.

This technical guide serves as a foundational resource for the scientific exploration of this compound. The provided data and protocols are intended to facilitate further research into its synthesis, characterization, and potential as a novel therapeutic agent.

References

- 1. This compound | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 155868-51-2 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Chloro-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-1H-indole is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with methodologies for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties have been determined experimentally, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | --INVALID-LINK--[1] |

| Molecular Weight | 165.62 g/mol | --INVALID-LINK--[1] |

| CAS Number | 155868-51-2 | --INVALID-LINK--[2] |

| Appearance | Liquid | --INVALID-LINK-- |

| Boiling Point | 278.44 °C at 760 mmHg (Predicted) | --INVALID-LINK--[2] |

| Melting Point | Not available | --INVALID-LINK--[2] |

| Density | 1.187 g/cm³ (Predicted) | --INVALID-LINK-- |

| XLogP3 | 3.3 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 4.9 Ų | --INVALID-LINK--[1] |

| Solubility | No specific data available. Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. |

Synthesis

The primary route for the synthesis of this compound involves the N-methylation of the precursor, 6-chloroindole. A common and environmentally conscious method utilizes dimethyl carbonate (DMC) as the methylating agent.

Experimental Protocol: N-methylation of 6-Chloroindole

This protocol is adapted from a general procedure for the N-methylation of indole compounds using dimethyl carbonate.[1][3]

Materials:

-

6-Chloroindole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl carbonate (DMC)

-

tert-Butyl methyl ether (t-BME)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 6-chloroindole (1.0 g, 6.59 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (10 mL).

-

Add dimethyl carbonate (1.7 mL, 20.21 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 130 °C) with stirring.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed (approximately 3.5 hours).

-

Once the reaction is complete, cool the mixture to approximately 3 °C in an ice bath.

-

Add ice-cold water (50 mL) to the reaction mixture, which will result in an oily suspension.

-

Extract the product from the aqueous suspension with tert-butyl methyl ether.

-

Wash the combined organic layers with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation.

Synthesis and Purification Workflow for this compound.

Spectral Data

Predicted ¹H NMR (CDCl₃):

-

The N-methyl group (N-CH₃) protons are expected to appear as a singlet around 3.7-3.9 ppm.

-

The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets in the range of 6.4-7.2 ppm.

-

The aromatic protons on the benzene ring will appear in the aromatic region (7.0-7.6 ppm). The exact splitting pattern will depend on the coupling constants between the protons at the C4, C5, and C7 positions.

Predicted ¹³C NMR (CDCl₃):

-

The N-methyl carbon (N-CH₃) is expected around 33 ppm.

-

The carbons of the pyrrole ring (C2 and C3) will likely resonate between 100-130 ppm.

-

The aromatic carbons of the benzene ring will appear in the range of 110-140 ppm. The carbon attached to the chlorine atom (C6) will be influenced by the halogen's electronic effects.

Researchers should perform standard 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) on a synthesized and purified sample to confirm the structure and obtain precise spectral data.

Reactivity and Stability

Indoles are generally electron-rich aromatic compounds. The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. The nitrogen atom can be deprotonated by a strong base, and the resulting indolyl anion can act as a nucleophile.

This compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place away from strong oxidizing agents is recommended.

Biological Activity

While the biological activities of many indole derivatives have been extensively studied, there is a lack of specific data on the biological profile of this compound in the current literature. However, studies on related chloroindoles have shown potential antimicrobial and antibiofilm activities. For instance, 4-chloroindole and 7-chloroindole have demonstrated inhibitory effects against Vibrio parahaemolyticus.[4] This suggests that this compound could be a candidate for similar biological evaluations.

Given the absence of specific biological data, a logical workflow for the initial biological screening of this compound is proposed below.

Proposed Workflow for the Biological Evaluation of this compound.

Conclusion

This compound is a readily synthesizable indole derivative with potential for further investigation in drug discovery and development. This guide provides the currently available technical information on its properties and synthesis. Further experimental work is required to fully characterize its physical properties, including a definitive melting point and solubility profile, and to elucidate its spectral characteristics and biological activities. The provided experimental and logical workflows offer a roadmap for researchers interested in exploring the potential of this compound.

References

- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 6-Chloro-1-methyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1-methyl-1H-indole scaffold is an emerging pharmacophore with significant potential in drug discovery. As a halogenated heterocyclic compound, it builds upon the well-established biological importance of the indole nucleus, which is a core component of numerous natural products and synthetic drugs. The introduction of a chloro group at the 6-position and a methyl group at the 1-position modifies the electronic and lipophilic properties of the indole ring, opening avenues for novel therapeutic applications. While research on this specific class of derivatives is still developing, preliminary studies on closely related analogs, particularly in the areas of antiparasitic and anticancer activity, highlight a promising future. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, supported by data from closely related compounds, detailed experimental protocols, and mechanistic pathway visualizations to facilitate further research and development.

Amoebicidal Activity: A Case Study of Methyl 6-chloro-1H-indole-3-carboxylate

A significant body of evidence for the therapeutic potential of the 6-chloro-indole core comes from studies on methyl 6-chloro-1H-indole-3-carboxylate, a close analog of the this compound scaffold. This derivative has demonstrated potent amoebicidal activity against pathogenic Acanthamoeba species, which are responsible for serious human infections.

Quantitative Amoebicidal and Cytotoxic Data

The inhibitory effects of methyl 6-chloro-1H-indole-3-carboxylate against Acanthamoeba castellanii Neff, along with its cytotoxicity against murine macrophages, are summarized below. The data highlights the compound's efficacy against the parasite.

| Compound | Organism/Cell Line | IC50 (µM) |

| Methyl 6-chloro-1H-indole-3-carboxylate | Acanthamoeba castellanii Neff | 11.10 ± 2.73 |

Mechanism of Amoebicidal Action

The amoebicidal activity of methyl 6-chloro-1H-indole-3-carboxylate is attributed to a multi-faceted mechanism that ultimately leads to programmed cell death.[1] The compound induces significant mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential and a subsequent decrease in intracellular ATP levels.[1] This disruption of energy metabolism leads to oxidative stress through the accumulation of reactive oxygen species (ROS).[1] Furthermore, the derivative has been shown to damage the parasite's cytoskeleton, affecting both actin and tubulin networks, which impairs essential cellular functions like adhesion, migration, and motility.[1]

Experimental Protocol: In Vitro Amoebicidal Assay

The following protocol outlines a standard method for determining the amoebicidal activity of a compound against Acanthamoeba.

1. Cultivation of Acanthamoeba:

-

Acanthamoeba species (e.g., A. castellanii Neff) are grown axenically in a suitable medium, such as PYG medium (2% proteose peptone, 0.1% yeast extract, and 0.1 M glucose), supplemented with antibiotics to prevent bacterial contamination.

-

Cultures are maintained at 25-30°C.

2. Preparation of Compound Stock Solution:

-

The test compound (e.g., methyl 6-chloro-1H-indole-3-carboxylate) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

3. Amoebicidal Assay:

-

Acanthamoeba trophozoites are harvested, washed, and resuspended in fresh medium to a concentration of approximately 5 x 10^5 cells/mL.

-

The cell suspension is added to the wells of a 96-well microtiter plate.

-

The test compound is added to the wells at various concentrations, typically in a serial dilution. A solvent control (DMSO) and a negative control (medium only) are included.

-

The plates are incubated at the optimal growth temperature for 24-48 hours.

4. Determination of Cell Viability:

-

After incubation, cell viability is assessed using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the negative control.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Potential Anticancer Activity

While direct studies on the anticancer properties of this compound derivatives are limited, there is substantial evidence from related compounds to suggest this is a promising area of investigation. The 6-chloroindole core is a structural motif in several synthetic molecules with potent cytotoxic effects.[1]

Inferred Mechanism of Action: Microtubule Disruption

Research on 6-chloroindole and its derivatives suggests a primary anticancer mechanism involving the disruption of microtubule dynamics.[1] This interference with the cytoskeleton is a well-established strategy in cancer therapy, as it selectively targets rapidly dividing cancer cells. Disruption of microtubule polymerization leads to cell cycle arrest in the G2/M phase, which in turn can trigger apoptosis, often through the intrinsic mitochondrial pathway.[1] Furthermore, studies on other indole derivatives have shown that N-methylation can significantly enhance anticancer activity, suggesting that the 1-methyl group in the target scaffold could be beneficial for this application.[2]

Cytotoxicity Data of Related Indole Derivatives

The following table presents the cytotoxic activity of various chloro-substituted and N-methylated indole derivatives against different cancer cell lines, supporting the potential of the this compound scaffold as a source of new anticancer agents.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/LC50) (µM) |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 3.3 - 8.9 |

| 6-heterocyclyl-1H-indole derivative | MCF-7 (Breast) | 0.15 - 0.35 |

| Substituted 1H-benzimidazole derivative | Various | 1.84 - 10.28 |

| Furan-indole derivative (1c) | HeLa (Cervical) | 0.50 |

| Furan-indole derivative (1c) | MCF-7 (Breast) | 0.55 |

| Furan-indole derivative (1c) | HepG2 (Liver) | 0.9 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).

-

The plates are incubated for 24 hours to allow the cells to attach.

3. Compound Treatment:

-

The test compound is dissolved in DMSO and serially diluted in culture medium to the desired concentrations.

-

The medium from the cell plates is replaced with the medium containing the test compound. Control wells receive medium with DMSO.

-

The plates are incubated for a further 48-72 hours.

4. MTT Assay:

-

After the incubation period, the medium is removed, and a solution of MTT (0.5 mg/mL in medium) is added to each well.

-

The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC50 value is determined by plotting cell viability against the compound concentration.

Potential Antimicrobial Activity

The indole scaffold is a well-known pharmacophore in the development of antimicrobial agents. The presence of a chloro substituent on the indole ring has been shown to be beneficial for antibacterial and antifungal activity.

Antimicrobial Data of Related Chloro-Indole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for several chloro-substituted indole derivatives against various bacterial and fungal strains.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) |

| 5-chloro indole derivative (3b) | Staphylococcus aureus | 8 |

| 6-chloro indole derivative (3c) | Staphylococcus aureus | 8 |

| 5-chloro indole derivative (3b) | Enterococcus faecium | 8 |

| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | Candida albicans | 8 |

| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | Aspergillus niger | 16 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the following broth microdilution method.

1. Preparation of Bacterial/Fungal Inoculum:

-

A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

The culture is diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Preparation of Compound Dilutions:

-

The test compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension.

-

A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

The plate is incubated at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

4. Determination of MIC:

-

After incubation, the plate is visually inspected for microbial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The potent amoebicidal activity of a close analog, methyl 6-chloro-1H-indole-3-carboxylate, provides a strong foundation for further investigation into antiparasitic drugs. Furthermore, extensive evidence from related chloro- and N-methyl-indole derivatives strongly suggests significant potential for this class of compounds as anticancer and antimicrobial agents.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the indole ring. Systematic screening of these compounds against a range of biological targets, including parasites, cancer cell lines, and microbial pathogens, will be crucial to elucidate detailed structure-activity relationships. Mechanistic studies will also be essential to identify the specific molecular targets and signaling pathways modulated by these novel compounds. The insights gained from such studies will be invaluable for the rational design and optimization of lead candidates for preclinical and clinical development.

References

Spectroscopic Data Interpretation for 6-Chloro-1-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 6-Chloro-1-methyl-1H-indole. Due to the limited availability of experimental spectra in public databases, this document focuses on the theoretical interpretation of its 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) data. This guide will be a valuable resource for researchers working with this molecule, aiding in the identification and characterization of this compound and its derivatives.

Chemical Structure and Overview

This compound is a halogenated indole derivative. The indole scaffold is a common motif in many biologically active compounds and pharmaceuticals. The presence of a chlorine atom at the 6-position and a methyl group at the 1-position significantly influences the molecule's electronic properties and, consequently, its spectroscopic characteristics.

Below is a visualization of the chemical structure of this compound, generated using the DOT language. The atom numbering is provided for reference in the subsequent spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

1H NMR Data (Predicted)

Solvent: CDCl3 Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.55 | d | ~8.5 | 1 | H4 |

| ~7.25 | d | ~1.5 | 1 | H7 |

| ~7.05 | dd | ~8.5, ~1.5 | 1 | H5 |

| ~7.00 | d | ~3.0 | 1 | H2 |

| ~6.45 | d | ~3.0 | 1 | H3 |

| ~3.75 | s | - | 3 | N-CH3 |

13C NMR Data (Predicted)

Solvent: CDCl3 Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~136.5 | C7a |

| ~129.0 | C6 |

| ~128.5 | C2 |

| ~122.0 | C3a |

| ~121.5 | C4 |

| ~120.0 | C5 |

| ~109.5 | C7 |

| ~101.0 | C3 |

| ~33.0 | N-CH3 |

Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 165/167 | 100/33 | [M]+ (Molecular ion, 35Cl/37Cl isotopes) |

| 150/152 | 60/20 | [M-CH3]+ |

| 130 | 40 | [M-Cl]+ |

| 115 | 30 | [M-CH3-Cl]+ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH3) |

| ~1610, 1470 | Medium-Strong | C=C aromatic ring stretch |

| ~1350 | Strong | C-N stretch |

| ~1100 | Strong | C-Cl stretch |

| ~800 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation of Spectroscopic Data

1H NMR Spectrum

The predicted 1H NMR spectrum of this compound in CDCl3 is expected to show six distinct signals. The aromatic region (δ 6.4-7.6 ppm) will display signals for the five protons on the indole ring. The H4 proton, being adjacent to the electron-withdrawing chlorine atom, is expected to be the most downfield of the benzene ring protons. The protons on the pyrrole ring, H2 and H3, will appear as doublets due to their coupling with each other. The N-methyl group is predicted to appear as a sharp singlet around 3.75 ppm.

13C NMR Spectrum

The predicted 13C NMR spectrum should exhibit nine signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C6) will be significantly deshielded. The carbons of the pyrrole ring (C2 and C3) will have characteristic chemical shifts, with C2 being more downfield than C3. The N-methyl carbon will appear in the aliphatic region, around 33.0 ppm.

Mass Spectrum

In the electron ionization mass spectrum, the molecular ion peak [M]+ is expected to show a characteristic isotopic pattern for a chlorine-containing compound, with a ratio of approximately 3:1 for the M and M+2 peaks (corresponding to 35Cl and 37Cl isotopes). The base peak is predicted to be the molecular ion. Common fragmentation pathways would involve the loss of the methyl group ([M-CH3]+) and the chlorine atom ([M-Cl]+).

Infrared Spectrum

The IR spectrum will provide information about the functional groups present. Key absorptions are expected for the aromatic C-H stretching, aliphatic C-H stretching of the methyl group, C=C stretching of the aromatic rings, and the C-N stretching of the indole ring. A strong absorption band corresponding to the C-Cl stretch is also anticipated.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-10 ppm.

-

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to 1H NMR. The spectral width should cover the range of 0-160 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or the attenuated total reflectance (ATR) technique can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure ATR crystal) is first recorded. Then, the sample spectrum is recorded.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm-1).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of an organic compound like this compound.

The Therapeutic Potential of 6-Chloro-1-methyl-1H-indole Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1-methyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a diverse range of biologically active molecules. Analogs built upon this nucleus have demonstrated significant potential in several therapeutic areas, including metabolic diseases, oncology, and neuroscience. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these promising compounds, with a focus on their applications as Farnesoid X Receptor (FXR) agonists, Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, and serotonin 5-HT2C receptor antagonists.

Therapeutic Applications and Key Analogs

The strategic placement of a chlorine atom at the 6-position and a methyl group at the 1-position of the indole ring significantly influences the pharmacokinetic and pharmacodynamic properties of these analogs. This substitution pattern has been successfully exploited to develop potent and selective modulators of various biological targets.

Farnesoid X Receptor (FXR) Agonism for Metabolic Diseases

A notable application of this scaffold is in the development of FXR agonists for the treatment of dyslipidemia and other metabolic disorders. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.

A leading example is the potent and selective FXR agonist, LY2562175 . This molecule has shown robust lipid-modulating properties in preclinical models, effectively lowering LDL and triglycerides while increasing HDL.[1]

Table 1: Biological Activity of a Key 6-Substituted-1-methyl-1H-indole FXR Agonist

| Compound | Target | Activity | Preclinical Effects | Reference |

| LY2562175 | FXR | Potent, selective agonist | Lowers LDL and triglycerides, raises HDL in mice. | [1] |

Mcl-1 Inhibition in Oncology

The 6-chloro-indole moiety has proven to be a critical component in the design of potent inhibitors of Mcl-1, an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers.[2] Inhibition of Mcl-1 restores the apoptotic pathway in cancer cells, making it a promising strategy for cancer therapy. The 6-chloro substitution often enhances the binding affinity of these inhibitors to the BH3 binding groove of Mcl-1.[2]

Table 2: Binding Affinity of 6-Chloro-indole Containing Mcl-1 Inhibitors

| Compound Series | Target | Key Structural Feature | Binding Affinity (Ki) | Selectivity | Reference |

| Tricyclic Indole Acids | Mcl-1 | 6-Chloro-indole | Single-digit nM | >1700-fold over Bcl-xL, >100-fold over Bcl-2 | [2] |

| 2-Indole-acylsulfonamides | Mcl-1 | Indole core | Low nM | >500-fold over Bcl-xL | [3] |

5-HT2C Receptor Antagonism for Neurological Disorders

Derivatives of 6-chloro-indoline, a reduced form of the indole core, have been developed as selective antagonists of the serotonin 5-HT2C receptor. This receptor is implicated in the regulation of mood, appetite, and other central nervous system functions. Selective antagonists have potential applications in the treatment of depression, anxiety, and other neuropsychiatric disorders.

Synthesis and Experimental Protocols

The synthesis of this compound analogs typically starts from commercially available 6-chloroindole or a suitable precursor. The following sections outline generalized experimental approaches for the synthesis and biological evaluation of these compounds, based on published literature.

General Synthetic Workflow

The synthesis of diverse this compound analogs often follows a modular approach, allowing for the introduction of various substituents at different positions of the indole core.

Experimental Protocol: Synthesis of a 6-(Piperidin-1-yl)-1-methyl-1H-indole Analog (Generalized)

This protocol describes a representative synthesis of a 6-amino-substituted analog, a common structural motif in FXR agonists.

-

N-Methylation of 6-Chloroindole: To a solution of 6-chloroindole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0°C. After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature. Monitor the reaction by TLC until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield this compound.

-

Buchwald-Hartwig Amination: In a reaction vessel, combine this compound, the desired piperidine derivative, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100-120°C) for several hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 6-(piperidin-1-yl)-1-methyl-1H-indole analog.

Experimental Protocol: Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay (Generalized)

This assay is commonly used to determine the binding affinity of inhibitors to Mcl-1.[4][5]

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein.

-

A fluorescently labeled peptide probe that binds to Mcl-1 (e.g., a FITC-labeled Bak BH3 peptide).

-

A terbium-labeled anti-His antibody (if using His-tagged Mcl-1).

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

-

Test compounds (this compound analogs) at various concentrations.

-

384-well microplates.

-

A microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Add a solution of Mcl-1 protein to the wells of the microplate.

-

Add the test compounds at a range of concentrations.

-

Add the fluorescently labeled peptide probe.

-

Add the terbium-labeled antibody.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor emission signals.

-

Plot the signal ratio as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a binding dissociation constant (Ki) using the Cheng-Prusoff equation.[2]

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways.

FXR Agonist Signaling Pathway

FXR agonists like LY2562175 bind to and activate FXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This leads to a cascade of events that ultimately regulate lipid and glucose metabolism.[6]

Mcl-1 Inhibitor Mechanism of Action

Mcl-1 inhibitors containing the 6-chloro-indole moiety act by binding to the BH3-binding groove of the Mcl-1 protein. This prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bim. The released pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately triggering apoptosis.[7][8]

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly valuable starting point for the design of novel therapeutics. The analogs developed to date have demonstrated significant promise as FXR agonists, Mcl-1 inhibitors, and 5-HT2C receptor antagonists. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, further enhancing their selectivity, and exploring their potential in other therapeutic areas. The detailed understanding of their structure-activity relationships and mechanisms of action will be crucial for the successful translation of these promising molecules into clinical candidates.

References

- 1. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review on 6-Chloro-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-methyl-1H-indole is a halogenated indole derivative that has emerged as a scaffold of significant interest in medicinal chemistry. While comprehensive studies on this specific molecule are limited, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a thorough literature review of this compound, encompassing its synthesis, physicochemical properties, and potential biological activities, with a particular focus on its promising role as an anticancer and antimicrobial agent. Drawing upon data from closely related analogs, this document outlines putative mechanisms of action, detailed experimental protocols, and key quantitative data to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 165.62 g/mol .[1] Its key physicochemical properties, as computed by PubChem, are summarized in the table below.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| XLogP3-AA | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 165.0345270 Da | [1] |

| Monoisotopic Mass | 165.0345270 Da | [1] |

| Topological Polar Surface Area | 4.9 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Formal Charge | 0 | [1] |

Synthesis

Proposed Experimental Protocol: N-methylation of 6-chloro-1H-indole

Materials:

-

6-chloro-1H-indole

-

Dimethyl carbonate (DMC)

-

Nitrogen gas

-

Pressure-rated reaction vessel (autoclave)

-

Distillation apparatus

Procedure:

-

Charge the pressure-rated reaction vessel with 1 mole equivalent of 6-chloro-1H-indole and 2.5-3 mole equivalents of dimethyl carbonate.

-

Seal the vessel and purge with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to a temperature between 150°C and 220°C. The reaction is typically carried out under a pressure of 1.6-5.0 MPa.

-

Maintain the reaction at the specified temperature and pressure for 6-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully reduce the pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Recover the excess dimethyl carbonate and the methanol byproduct by distillation at atmospheric pressure.

-

Purify the resulting this compound by vacuum distillation.

Biological Activities

While direct biological data for this compound is scarce, the 6-chloroindole scaffold is a key component in several classes of compounds with demonstrated anticancer and antimicrobial activities.

Anticancer Activity: Tubulin Polymerization Inhibition

Recent studies have identified 6-chloro-1H-indole as a crucial fragment in the design of potent tubulin polymerization inhibitors.[3] A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds are proposed to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4]

Quantitative Data for Related 6-Chloro-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives:

| Compound (Substituent at C6) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A375 IC₅₀ (µM) | B16-F10 IC₅₀ (µM) | Tubulin Binding KD (µM) |

| 3-cyano-4-methylphenyl | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 | 13 |

| 4-chlorophenyl | >50 | >50 | >50 | >50 | >50 | >50 | ND |

| 4-fluorophenyl | 35.1 ± 2.1 | 29.4 ± 1.5 | 45.3 ± 3.2 | 41.2 ± 2.8 | 21.5 ± 1.1 | 33.7 ± 1.9 | 35 |

ND: Not Determined

Proposed Mechanism of Action:

The proposed signaling pathway for the anticancer activity of 6-chloro-indole derivatives is illustrated below.

References

- 1. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 2. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

understanding the chemical structure and nomenclature of 6-Chloro-1-methyl-1H-indole

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of 6-Chloro-1-methyl-1H-indole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its properties and outlines a general synthetic approach, while also highlighting areas where public domain information is currently limited.

Chemical Structure and Nomenclature

This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to a pyrrole ring. In this specific derivative, a chlorine atom is substituted at the 6th position of the benzene ring, and a methyl group is attached to the nitrogen atom (position 1) of the pyrrole ring.

IUPAC Name: this compound[1]

Molecular Formula: C₉H₈ClN[1][2]

Synonyms:

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the boiling point has been reported, a definitive melting point is not consistently available in the public literature.

| Property | Value | Reference |

| Molecular Weight | 165.62 g/mol | [1] |

| Boiling Point | 278.44 °C at 760 mmHg | [2][4] |

| Melting Point | Not Available | [2] |

| Density | 1.187 g/cm³ | [4] |

| XLogP3 | 3.3 | [1] |

| Polar Surface Area | 4.9 Ų | [1] |

Spectroscopic Data

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic route can be inferred from standard organic chemistry principles and literature on indole synthesis. A plausible approach involves the N-methylation of 6-chloro-1H-indole.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Note on Experimental Protocol: The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would require optimization for this particular substrate. A general procedure for the methylation of indoles can be found in various organic synthesis resources. For instance, a common method involves treating the indole with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide or tetrahydrofuran to generate the indolide anion, followed by the addition of a methylating agent like methyl iodide[6].

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound as a standalone compound. While the indole scaffold is a common motif in many biologically active molecules and drugs[7], the specific pharmacological profile of this particular derivative has not been extensively characterized in publicly accessible literature.

A search for its application in drug discovery revealed a patent for a more complex molecule, N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, which acts as a cortisol-sparing CYP11B2 inhibitor[8]. However, this does not describe the biological activity of the core this compound moiety itself.

Given the absence of specific biological data, a diagram of a signaling pathway or a detailed experimental workflow for its biological characterization cannot be provided at this time. A general workflow for screening a novel compound for biological activity is presented below as a conceptual illustration.

General Workflow for Biological Screening:

Caption: A conceptual workflow for the biological screening of a novel chemical entity.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physicochemical properties. However, there are significant gaps in the publicly available data, particularly concerning its melting point, detailed spectroscopic characterization, a specific and detailed synthesis protocol, and, most notably, its biological activity and mechanism of action. Further research is required to elucidate these aspects and to determine the potential of this compound in drug discovery and other scientific applications. This guide serves as a foundational resource for researchers interested in pursuing further investigation of this compound.

References

- 1. This compound | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects [pubmed.ncbi.nlm.nih.gov]

Emerging Research Frontiers for 6-Chloro-1-methyl-1H-indole: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetically accessible 6-chloro-1-methyl-1H-indole scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This technical guide provides an in-depth analysis of the burgeoning research applications for this indole derivative, with a focus on its roles in oncology, metabolic disorders, and neurodegenerative diseases. We consolidate key quantitative data, provide detailed experimental methodologies for pivotal assays, and present visual representations of the core signaling pathways implicated in its mechanisms of action. This document serves as a comprehensive resource to catalyze further investigation and drug development efforts centered on this compound and its analogs.

Core Research Areas and Mechanisms of Action

Derivatives of this compound have demonstrated promising activity in several key areas of biomedical research. The primary therapeutic targets and mechanisms of action are summarized below.

Anticancer Activity

The 6-chloro-indole moiety is a constituent of synthetic molecules with potent cytotoxic effects against various cancer cell lines.[1] The anticancer activity of derivatives of this compound is primarily attributed to two main mechanisms: tubulin polymerization inhibition and kinase inhibition.

-

Tubulin Polymerization Inhibition: Several studies have identified indole derivatives as potent inhibitors of tubulin polymerization.[2][3] These agents bind to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] The disruption of the microtubule network is a validated and effective strategy in cancer therapy.[4]

-

Kinase Inhibition: The indole scaffold is a common feature in a multitude of kinase inhibitors.[6] Specifically, derivatives of 6-chloro-indole have been investigated as inhibitors of Checkpoint Kinase 1 (Chk1), a crucial regulator of the DNA damage response and cell cycle progression.[7][8] Inhibition of Chk1 can sensitize cancer cells to chemotherapy and radiation.

Metabolic Disease: AMPK Activation

A significant emerging application for 6-chloro-indole derivatives is in the treatment of metabolic diseases, particularly diabetic nephropathy. One such derivative, PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), has been identified as a direct activator of AMP-activated protein kinase (AMPK).[9][10][11][12][13] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential for metabolic disorders like type 2 diabetes.[14][15][16][17]

Neurodegenerative Diseases

Indole-based compounds are being actively investigated for their neuroprotective properties.[18] The indole nucleus is a versatile scaffold for the development of multi-target agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[19] Research in this area for this compound derivatives is still in its early stages but holds promise due to the known neuroprotective effects of related indole compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activities of this compound derivatives from the literature.

Table 1: Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives

| Compound ID | R Group at C6 | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | 3-cyano-4-methylphenyl | MCF-7 | 2.94 ± 0.56 | [20] |

| 3g | 3-cyano-4-methylphenyl | MDA-MB-231 | 1.61 ± 0.004 | [20] |

| 3g | 3-cyano-4-methylphenyl | A549 | 6.30 ± 0.30 | [20] |

| 3g | 3-cyano-4-methylphenyl | HeLa | 6.10 ± 0.31 | [20] |

| 3g | 3-cyano-4-methylphenyl | A375 | 0.57 ± 0.01 | [20] |

| 3g | 3-cyano-4-methylphenyl | B16-F10 | 1.69 ± 0.41 | [20] |

Table 2: AMPK Activation by a 6-Chloro-indole Derivative

| Compound ID | AMPK Isoform | EC50 (nM) | Reference |

| PF-06409577 | α1β1γ1 | 7 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound and its derivatives.

Synthesis of this compound

A common route for the synthesis of this compound involves the methylation of 6-chloro-1H-indole.

Materials:

-

6-chloro-1H-indole

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 6-chloro-1H-indole in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the test compound, positive control, or negative control to the respective wells.

-

Initiate polymerization by adding GTP to all wells and immediately start monitoring the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes) at 37 °C.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

AMPK Activation Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay can identify both allosteric activators and protectors of phosphorylated AMPK.[4]

Materials:

-

Recombinant, purified, and phosphorylated AMPK

-

Test compound (this compound derivative)

-

Protein phosphatase 2a (PP2a)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer

-

TR-FRET compatible microplate reader

Procedure:

-

Incubate the phosphorylated AMPK with the test compound and PP2a under conditions that allow for dephosphorylation.

-

Add the europium-labeled anti-tag antibody and the Alexa Fluor® 647-labeled tracer.

-

Measure the FRET signal. Allosteric activators will increase the FRET signal, while protectors will prevent the decrease in FRET caused by dephosphorylation.

-

Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.

Chek1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of Chek1.

Materials:

-

Chk1 kinase assay kit (containing purified Chk1 enzyme, substrate peptide, ATP, and kinase assay buffer)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control (known Chk1 inhibitor)

-

Negative control (DMSO)

-

ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the Chk1 enzyme, substrate peptide, and kinase assay buffer.

-

Add the test compound, positive control, or negative control to the respective wells and incubate.

-

Initiate the kinase reaction by adding ATP.

-

After a set incubation time, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for investigating this compound derivatives.

Caption: AMPK Signaling Pathway Activation.

Caption: Tubulin Polymerization Inhibition and Apoptosis Induction.

Caption: Chek1 Inhibition Experimental Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The emerging research highlights its potential in oncology through the inhibition of tubulin polymerization and key kinases, in metabolic diseases via the activation of AMPK, and potentially in neurodegenerative disorders.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific targets.

-

In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models to establish preclinical proof-of-concept.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of novel derivatives.

-

Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where indole derivatives have shown promise, such as infectious and inflammatory diseases.

This technical guide provides a solid foundation for researchers to build upon, with the aim of translating the therapeutic potential of this compound into clinically effective treatments.

References

- 1. A novel role for microtubules in apoptotic chromatin dynamics and cellular fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHEK1 - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy (Journal Article) | OSTI.GOV [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acs.figshare.com [acs.figshare.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. sinobiological.com [sinobiological.com]

- 16. bosterbio.com [bosterbio.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-1-methyl-1H-indole: A Technical Guide to its Predicted Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological mechanism of action for 6-Chloro-1-methyl-1H-indole is limited in publicly available scientific literature. This guide provides a comprehensive overview of the predicted mechanism of action based on extensive research on structurally similar indole derivatives that have been widely studied for their therapeutic potential, particularly in oncology. The experimental protocols, quantitative data, and signaling pathways described herein are based on these analogous compounds and serve as a robust framework for initiating research on this compound.

Executive Summary